Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)calcium(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Precursor for Catalyst Development

Calcium Bis(2,2,6,6-tetramethyl-3,5-heptanedionate) (Ca(TMHD)2) serves as a precursor for synthesizing well-defined calcium catalysts. These catalysts find use in various organic transformations, including polymerization reactions. Studies have shown that Ca(TMHD)2 can be used to prepare efficient catalysts for the ring-opening polymerization of cyclic esters, yielding polymers with desirable properties [1].

Source

[1] A.M. Gelsomini et al., "Homogeneous Zirconium and Calcium Catalysts for the Ring-Opening Polymerization of rac-LA," Macromolecules (1998), 31 (18), 6400

Material Science Applications

The unique properties of Ca(TMHD)2 make it a potential candidate for material science research. Due to its solubility in non-aqueous solvents, Ca(TMHD)2 can be used for depositing thin films of calcium oxide (CaO) through various techniques like chemical vapor deposition (CVD). These thin films have potential applications in electronic devices and solar cells [2].

Source

[2] American Elements product page for Calcium Bis(2,2,6,6-tetramethyl-3,5-heptanedionate),

Research on Light Emitting Devices (LEDs)

Research suggests that Ca(TMHD)2 can be employed as a dopant material for LEDs. Doping allows for modifications in the properties of light emission. Studies have explored the use of Ca(TMHD)2 to achieve electroluminescent behavior in organic materials, potentially leading to the development of more efficient LEDs [3].

Source

[3] N.J. Rigby et al., "Electroluminescence from Ca(II) and Ba(II) Complexes of β-Diketonates with 9,10-Anthryridine Ligands," Chemistry of Materials (2001), 13 (8), 2892

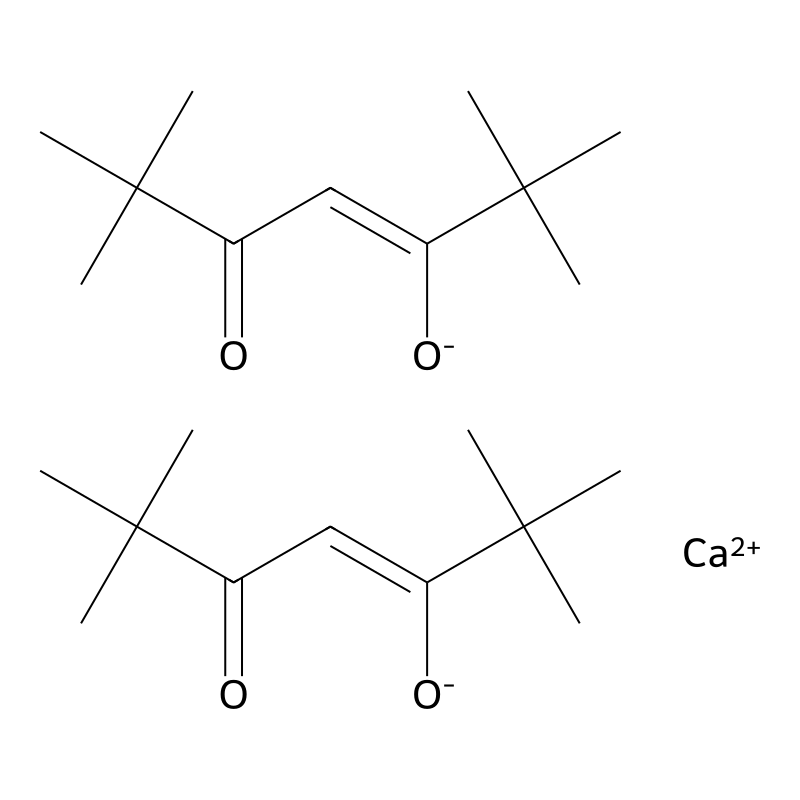

Calcium Bis(dipivaloylmethane) (Ca(TMHD)2) is an organometallic compound formed by a calcium cation (Ca²⁺) complexed with two dipivaloylmethane (DPM) anions ((CH₃)₃C-CO-CH(CH₃)₂-COO⁻) []. DPM is a bidentate ligand, meaning it can bind to the central metal ion through two oxygen atoms. Ca(TMHD)2 is a white to off-white crystalline powder [].

This compound is of interest in scientific research due to its unique properties, including its solubility in organic solvents and its ability to form stable complexes with various metal ions [].

Molecular Structure Analysis

The key feature of Ca(TMHD)2's molecular structure is the coordination between the calcium ion (Ca²⁺) and the two DPM ligands. Each DPM ligand binds to the calcium ion through its two oxygen atoms, forming a distorted octahedral geometry around the calcium center []. The molecule also contains four bulky tert-butyl groups ((CH₃)₃C) which contribute to the non-polar character and influence its solubility properties [].

Chemical Reactions Analysis

Synthesis:

Ca(TMHD)2 can be synthesized by reacting calcium carbonate (CaCO₃) with dipivaloylmethane (DPM) in a non-aqueous solvent such as toluene [].

CaCO₃ (s) + 2 (CH₃)₃C-CO-CH(CH₃)₂-COOH (l) → Ca(TMHD)2 (s) + CO₂ (g) + H₂O (l)

Decomposition:

Ca(TMHD)2 decomposes upon heating, releasing dipivaloylmethane and calcium oxide (CaO).

Ca(TMHD)2 (s) → Δ CaO (s) + 2 (CH₃)₃C-CO-CH(CH₃)₂-COOH (g)

Other Reactions:

Ca(TMHD)2 can participate in ligand exchange reactions with other chelating agents to form new metal complexes [].